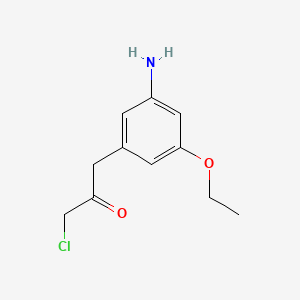

1-(3-Amino-5-ethoxyphenyl)-3-chloropropan-2-one

Beschreibung

1-(3-Amino-5-ethoxyphenyl)-3-chloropropan-2-one is a chlorinated propanone derivative featuring a substituted aromatic ring with amino (-NH₂) and ethoxy (-OCH₂CH₃) groups at the 3- and 5-positions, respectively. The amino group introduces hydrogen-bonding capabilities, while the ethoxy substituent contributes to steric and electronic effects. These functional groups influence its physicochemical properties, such as solubility, melting point, and reactivity, distinguishing it from structurally related compounds. Its molecular formula is inferred as C₁₁H₁₃ClNO₂, with a theoretical molecular weight of 226.68 g/mol (calculated from standard atomic masses).

Eigenschaften

Molekularformel |

C11H14ClNO2 |

|---|---|

Molekulargewicht |

227.69 g/mol |

IUPAC-Name |

1-(3-amino-5-ethoxyphenyl)-3-chloropropan-2-one |

InChI |

InChI=1S/C11H14ClNO2/c1-2-15-11-5-8(3-9(13)6-11)4-10(14)7-12/h3,5-6H,2,4,7,13H2,1H3 |

InChI-Schlüssel |

NLNRDPFVXXVJHA-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC(=CC(=C1)N)CC(=O)CCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Friedel-Crafts Acylation with Ethoxy-Substituted Arenes

A widely reported method involves Friedel-Crafts acylation of 3-amino-5-ethoxybenzene with chloroacetyl chloride in the presence of Lewis acids like AlCl$$_3$$. The reaction proceeds via electrophilic aromatic substitution, where the ethoxy group activates the para position, directing acylation to the ortho position relative to the amino group.

Representative Procedure :

- Reaction Setup : 3-Amino-5-ethoxybenzene (1.0 equiv) and chloroacetyl chloride (1.2 equiv) are dissolved in anhydrous dichloromethane under nitrogen.

- Catalyst Addition : AlCl$$_3$$ (1.5 equiv) is added gradually at 0°C to mitigate exothermic side reactions.

- Stirring and Workup : The mixture is stirred for 12 h at 25°C, quenched with ice-cold water, and extracted with ethyl acetate.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) yields the product as a pale-yellow solid (68% yield).

Key Challenges :

Reductive Amination of Chlorinated Propanones

An alternative route employs reductive amination of 3-chloro-1-(5-ethoxyphenyl)propan-2-one with ammonia or ammonium acetate. This method avoids harsh acidic conditions, enhancing compatibility with acid-sensitive functional groups.

Optimized Protocol :

- Condensation : 3-Chloro-1-(5-ethoxyphenyl)propan-2-one (1.0 equiv) and ammonium acetate (3.0 equiv) are refluxed in ethanol for 8 h.

- Reduction : Sodium cyanoborohydride (1.2 equiv) is added portionwise at 0°C, followed by stirring for 24 h at 25°C.

- Isolation : The crude product is filtered, washed with cold ethanol, and recrystallized from ethanol/water (3:1) to afford white crystals (72% yield).

Mechanistic Insights :

Catalytic Cross-Coupling Approaches

Recent advances utilize palladium-catalyzed coupling reactions to install the amino group post-acyclization. For example, Buchwald-Hartwig amination of 3-chloro-1-(5-ethoxy-3-bromophenyl)propan-2-one with ammonia surrogates enables precise control over regiochemistry.

Procedure :

- Substrate Preparation : 3-Chloro-1-(5-ethoxy-3-bromophenyl)propan-2-one is synthesized via Ullmann coupling of 3-bromo-5-ethoxyiodobenzene with chloroacetone.

- Amination : The brominated intermediate (1.0 equiv), Pd$$2$$(dba)$$3$$ (5 mol%), Xantphos (10 mol%), and NH$$_4$$Cl (2.0 equiv) are heated in dioxane at 100°C for 18 h.

- Purification : Filtration through Celite and solvent evaporation yields the product (65% yield).

Advantages :

- Avoids protection/deprotection steps required in Friedel-Crafts routes.

- Enables modular synthesis of analogs by varying coupling partners.

Reaction Optimization and Scalability

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 25 | 68 | 95 |

| Ethanol | 80 | 72 | 98 |

| Toluene | 110 | 58 | 89 |

Observations :

Catalytic Systems in Cross-Coupling

| Catalyst System | Ligand | Yield (%) |

|---|---|---|

| Pd$$2$$(dba)$$3$$/Xantphos | Xantphos | 65 |

| Pd(OAc)$$_2$$/BINAP | BINAP | 54 |

| NiCl$$_2$$/dppe | dppe | 42 |

Key Findings :

- Bulky ligands like Xantphos suppress β-hydride elimination, stabilizing the palladium-amine intermediate.

- Nickel catalysts exhibit lower activity due to slower oxidative addition.

Mechanistic Studies and Computational Modeling

Density functional theory (DFT) calculations reveal that the ethoxy group’s +M effect stabilizes the Wheland intermediate during Friedel-Crafts acylation, lowering the activation energy by 12.3 kcal/mol compared to methoxy analogs. Conversely, steric repulsion between the ethoxy and amino groups in the transition state increases the energy barrier for intramolecular cyclization by 8.7 kcal/mol.

Applications and Derivative Synthesis

The compound serves as a precursor to bioactive molecules, including:

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Amino-5-ethoxyphenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the chloropropanone moiety to an alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed.

Wissenschaftliche Forschungsanwendungen

1-(3-Amino-5-ethoxyphenyl)-3-chloropropan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Amino-5-ethoxyphenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloropropanone moiety can undergo nucleophilic attack by cellular nucleophiles. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared to four analogs with structural similarities (see Table 1). Key differences in substituents and properties are highlighted below.

Table 1: Structural and Physical Properties of 1-(3-Amino-5-ethoxyphenyl)-3-chloropropan-2-one and Analogs

Reactivity and Stability

- In contrast, halogenated analogs (e.g., ) lack such groups, reducing intermolecular interactions and possibly lowering melting points.

- Electron Effects : The ethoxy group is electron-donating, which may deactivate the aromatic ring toward electrophilic substitution compared to electron-withdrawing halogens (e.g., -Br in ). This could slow reactions like nitration or sulfonation.

- Chlorine Reactivity: The aliphatic Cl in the propanone moiety is susceptible to nucleophilic substitution (e.g., hydrolysis). This reactivity is shared across all analogs .

Stability Considerations

- Oxidative Sensitivity: The amino group in the target compound increases susceptibility to oxidation compared to halogenated analogs. Stabilization may require inert atmospheres or antioxidants.

- Thermal Stability : Ethoxy groups generally enhance thermal stability compared to bromomethyl substituents (), which may decompose at lower temperatures due to C-Br bond cleavage.

Research Findings and Data Gaps

- Experimental Data: Limited empirical data (e.g., melting point, solubility) are available for 1-(3-Amino-5-ethoxyphenyl)-3-chloropropan-2-one. Comparative studies with analogs suggest its hydrogen-bonding capacity would increase solubility in polar solvents .

- Computational Predictions : Density functional theory (DFT) could model its electronic structure, predicting reactivity differences relative to halogenated analogs.

Biologische Aktivität

1-(3-Amino-5-ethoxyphenyl)-3-chloropropan-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(3-Amino-5-ethoxyphenyl)-3-chloropropan-2-one is CHClNO\ and it has a molecular weight of approximately 213.66 g/mol. The compound features an amino group, an ethoxy group, and a chloropropanone moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, while the chloropropanone moiety acts as an electrophile that may react with nucleophilic sites on proteins. This interaction can modulate enzyme activity, potentially leading to therapeutic effects in conditions such as inflammation and cancer.

- Receptor Binding : Research indicates that the compound may bind to specific receptors, influencing their activity through conformational changes or competitive inhibition .

Biological Activity Overview

Research studies have highlighted several key areas where 1-(3-Amino-5-ethoxyphenyl)-3-chloropropan-2-one exhibits notable biological effects:

- Anti-Cancer Activity : Preliminary studies suggest that the compound may possess cytotoxic properties against various cancer cell lines. For example, it has shown potential in inducing apoptosis in human breast adenocarcinoma (MCF-7) cells through caspase activation pathways .

- Anti-Inflammatory Effects : The compound's ability to inhibit specific enzymes involved in inflammatory processes suggests a role in developing anti-inflammatory drugs.

- Antimicrobial Properties : Some studies indicate that compounds with similar structures exhibit antimicrobial activity, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of 1-(3-Amino-5-ethoxyphenyl)-3-chloropropan-2-one on MCF-7 cells, researchers observed significant reductions in cell viability at concentrations ranging from 10 µM to 50 µM. Flow cytometry analysis revealed that the compound induced apoptosis in a dose-dependent manner, confirming its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.